5-Chloro-6-nitroquinoxaline
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Overview
Description
5-Chloro-6-nitroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and pharmacological activities. The presence of both chlorine and nitro functional groups in this compound makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitroquinoxaline typically involves the nitration of 5-chloroquinoxaline. One common method is the reaction of 5-chloroquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-chloro-6-aminoquinoxaline.
Substitution: Nucleophilic substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-nitroquinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as an antimicrobial and anticancer agent is ongoing.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitroquinoxaline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with proteins, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Lacks the chlorine atom, affecting its binding properties and biological activity.
5,6-Dichloroquinoxaline: Contains two chlorine atoms, which can influence its reactivity and interactions.
Uniqueness
5-Chloro-6-nitroquinoxaline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
CAS No. |
109541-20-0 |
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Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
5-chloro-6-nitroquinoxaline |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H |
InChI Key |
BFRVNJRCCVCPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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